![molecular formula C13H13N3O3 B1336367 4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid CAS No. 878625-20-8](/img/structure/B1336367.png)
4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid” is a chemical compound with the molecular formula C13H13N3O3 and a molecular weight of 259.26 . The IUPAC name for this compound is 4-(4-methylphenyl)-4-oxo-2-(1H-1,2,4-triazol-1-yl)butanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13N3O3/c1-9-2-4-10(5-3-9)12(17)6-11(13(18)19)16-8-14-7-15-16/h2-5,7-8,11H,6H2,1H3,(H,18,19) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The melting point of “4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid” is 203°C . More detailed physical and chemical properties may be found in its Material Safety Data Sheet (MSDS) .Applications De Recherche Scientifique
1. Triazole Derivatives in Drug Development
Triazole derivatives, including 4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid, are known for their broad range of biological activities, making them significant for drug development. These compounds have been studied for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Ongoing research focuses on finding new and more efficient preparations for these triazoles, considering aspects of green chemistry, energy saving, and sustainability (Ferreira et al., 2013).
2. Reactivity of Triazole-3-thione Derivatives
Triazole-3-thione derivatives demonstrate high indicators of antioxidant and antiradical activity, potentially providing positive impacts on patients exposed to high doses of radiation. Recent studies have compared the effects of synthesized 3-thio-1,2,4-triazoles with biogenic amino acids like cysteine. The exploration of these compounds' chemical transformations underlines their potential in various therapeutic domains (Kaplaushenko, 2019).
3. Industrial Application of Amino-1,2,4-triazoles
Amino-1,2,4-triazoles serve as the basic raw material for fine organic synthesis industries. They are utilized in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their application extends to the production of analytical reagents, flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids, showcasing their versatility and importance in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).
4. Triazole Derivatives in Biological Activities
1,2,4-triazole derivatives are attracting attention due to their potential in synthesizing biologically active substances. These compounds exhibit a wide range of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. Ongoing research focuses on the synthesis and evaluation of these compounds across various biological targets, highlighting their potential in addressing current medical challenges (Ohloblina, 2022).
Safety And Hazards
Propriétés
IUPAC Name |
4-(4-methylphenyl)-4-oxo-2-(1,2,4-triazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-9-2-4-10(5-3-9)12(17)6-11(13(18)19)16-8-14-7-15-16/h2-5,7-8,11H,6H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDQAMATNPUIGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C(=O)O)N2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301328535 |
Source


|
| Record name | 4-(4-methylphenyl)-4-oxo-2-(1,2,4-triazol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301328535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204717 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid | |
CAS RN |
878625-20-8 |
Source


|
| Record name | 4-(4-methylphenyl)-4-oxo-2-(1,2,4-triazol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301328535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

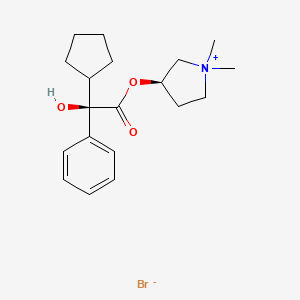
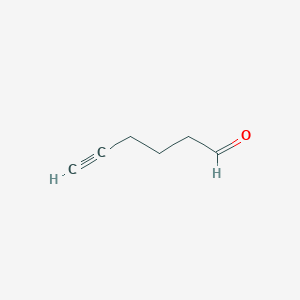
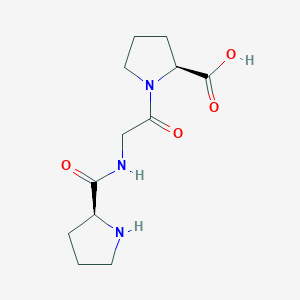
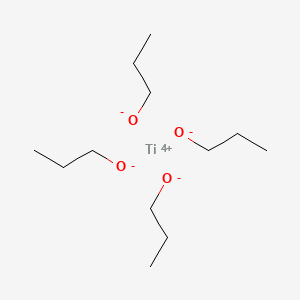


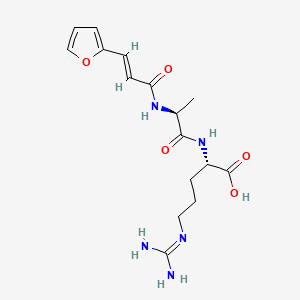
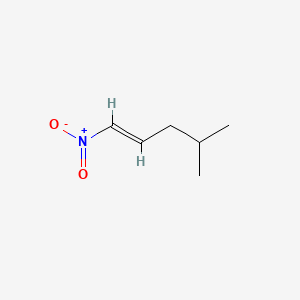
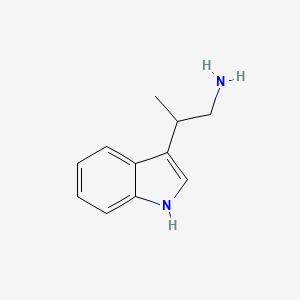

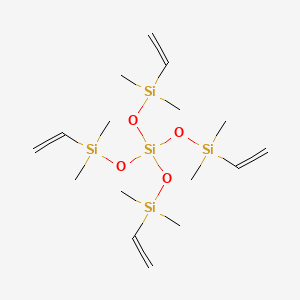
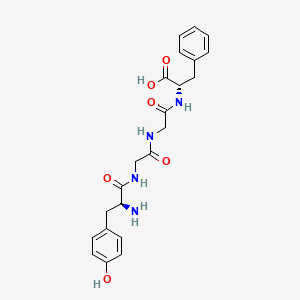
![(6R,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1336310.png)
